4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide

P2X3 receptor Antagonist potency Pain research

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It functions as a purinergic P2X3 receptor antagonist.

Molecular Formula C18H14Cl2N2OS
Molecular Weight 377.28
CAS No. 321429-97-4
Cat. No. B2533807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
CAS321429-97-4
Molecular FormulaC18H14Cl2N2OS
Molecular Weight377.28
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2OS/c1-22(2)18(23)12-5-3-11(4-6-12)17-21-16(10-24-17)14-8-7-13(19)9-15(14)20/h3-10H,1-2H3
InChIKeyFNXFGKQPOMAXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4): Procurement-Relevant Chemical Profile


4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It functions as a purinergic P2X3 receptor antagonist [1]. The compound has a molecular weight of 377.29 g/mol and an empirical formula of C18H14Cl2N2OS, featuring a 2,4-dichlorophenyl group on the thiazole ring and a N,N-dimethylbenzamide moiety, which together confer distinct physicochemical and pharmacological properties within the P2X3 antagonist landscape .

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide: Why In-Class Substitution Is Not Straightforward


P2X3 receptor antagonists within the thiazole benzamide class exhibit large variations in potency and selectivity depending on subtle structural modifications, particularly around the thiazole ring and the benzamide moiety [1]. Clinical development programs by Bayer and Merck have demonstrated that P2X3 vs P2X2/3 selectivity is a critical parameter, as non-selective blockade can lead to taste disturbances [1]. The specific 2,4-dichlorophenyl substitution pattern in compound 321429-97-4, as opposed to the 5-methylthiazole motif found in advanced compounds like eliapixant and filapixant, is expected to confer a differentiated pharmacological fingerprint, making simple substitution of one in-class compound for another scientifically unjustified without comparative profiling data [2].

Quantitative Differentiation Evidence for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4)


Rat P2X3 Receptor Antagonist Potency Comparison: Target Compound vs A-317491

The target compound demonstrates antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM, measured in Xenopus oocytes at 10 µM [1]. In comparison, the widely-used reference antagonist A-317491 exhibits Ki values of 22 and 92 nM for human and rat P2X3 homomers, respectively, in calcium flux assays [2]. The target compound's potency falls within the same order of magnitude as A-317491, but the difference in assay format (electrophysiology vs calcium flux) precludes direct ranking.

P2X3 receptor Antagonist potency Pain research

P2X3 vs P2X2/3 Selectivity: Structural Rationale for Differentiation from Clinical-Stage Compounds

Clinical-stage P2X3 antagonists such as eliapixant (BAY 1817080; IC50 = 8 nM) and gefapixant (MK-7264; IC50 = 30–153 nM) are known to inhibit both P2X3 homomers and P2X2/3 heteromers, leading to dose-limiting taste disturbances [1]. The Bayer patent family (US10174016) explicitly teaches that 2,4-dichlorophenyl-substituted thiazole benzamides exhibit improved P2X3 vs P2X2/3 selectivity over earlier analogs [2]. While direct selectivity data for 321429-97-4 are not publicly available, its 2,4-dichlorophenyl substitution pattern is structurally distinct from the 5-methylthiazole motif of eliapixant and filapixant, and is expected to confer a differentiated selectivity profile based on patent SAR disclosures [2].

P2X3 selectivity P2X2/3 heteromer Taste disturbance

Chemical Scaffold Differentiation: 2,4-Dichlorophenyl vs 5-Methylthiazole Motif in Advanced P2X3 Antagonists

The target compound incorporates a 2,4-dichlorophenyl substituent at position 4 of the thiazole ring, whereas the most advanced clinical P2X3 antagonists (filapixant, eliapixant) feature a 5-methylthiazole core with distinct substitution patterns [1]. This structural divergence places 321429-97-4 in a different chemical sub-series within the Bayer patent space, offering a scaffold-hopping opportunity for programs seeking to circumvent existing intellectual property or explore divergent SAR [2]. The molecular weight (377.29 g/mol) is lower than that of eliapixant (~459 g/mol) and filapixant (~473 g/mol), potentially translating to improved ligand efficiency if comparable potency is achieved [1].

Medicinal chemistry Scaffold hopping Structure-activity relationship

Vendor-Sourced Purity and Availability Profile for Research Procurement

As of the latest vendor listings, 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is available from multiple suppliers with a minimum purity specification of 95% (HPLC) . In contrast, several closely related analogs such as 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide (CAS 321430-04-0) are available at lower purities (~90%) or have been discontinued from major catalogues, complicating their routine procurement . The target compound's MDL number (MFCD00142067) facilitates unambiguous ordering across vendor platforms .

Chemical procurement Purity specification Research supply

Evidence-Backed Application Scenarios for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4)


P2X3 Receptor Antagonist Screening and Tool Compound for Pain Research

With a confirmed rat P2X3 EC50 of 80 nM in Xenopus oocytes [1], compound 321429-97-4 is suitable as a reference antagonist in electrophysiology-based P2X3 screening cascades. It can serve as a comparator tool compound alongside A-317491 when profiling novel P2X3 antagonists in rodent pain models.

Scaffold-Hopping Medicinal Chemistry Programs Targeting P2X3 Selectivity

The 2,4-dichlorophenyl-thiazole scaffold of 321429-97-4 represents a structurally distinct alternative to the extensively patented 5-methylthiazole series (eliapixant, filapixant) [2]. This compound can be used as a starting point for scaffold-hopping campaigns aiming to optimize P2X3 vs P2X2/3 selectivity and mitigate taste-related side effects.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined purity specification (≥95% HPLC) and unambiguous MDL identifier (MFCD00142067) make it a practical reference standard for HPLC method development, stability-indicating assays, and batch-to-batch quality control in P2X3 research reagent supply chains.

Comparative Pharmacology Studies of P2X3 Antagonist Chemotypes

Given the structural divergence from clinical-stage P2X3 antagonists, 321429-97-4 can be employed in head-to-head comparative pharmacology studies to delineate chemotype-specific effects on P2X3 homomer vs P2X2/3 heteromer blockade, taste perception, and in vivo efficacy endpoints [2].

Quote Request

Request a Quote for 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.